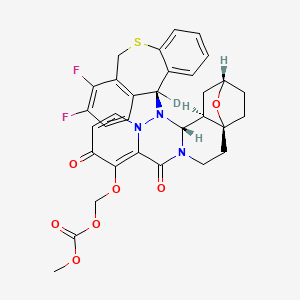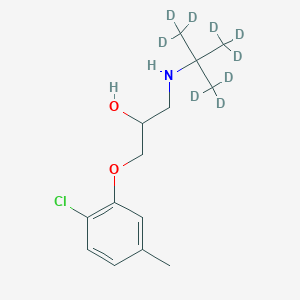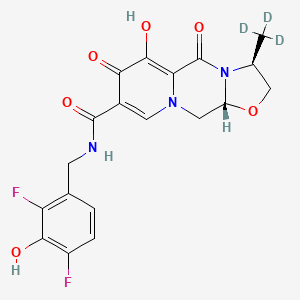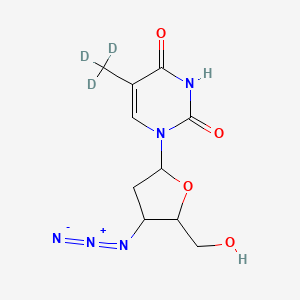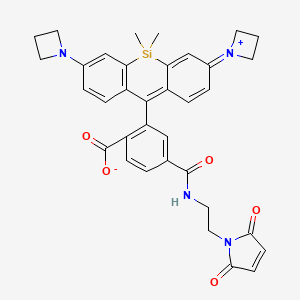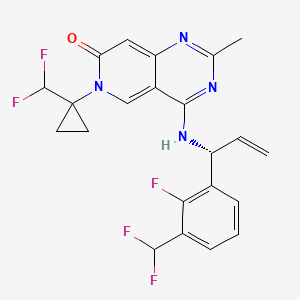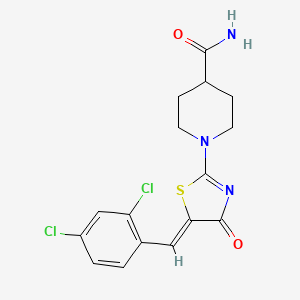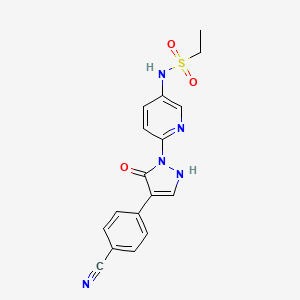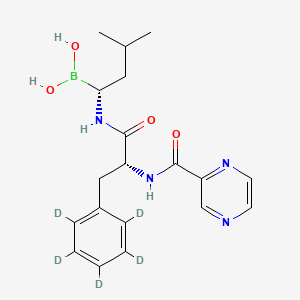
(1R,2R)-Bortezomib-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2R)-Bortezomib-d5 is a deuterated form of Bortezomib, a boronic acid dipeptide that acts as a proteasome inhibitor. This compound is used primarily in the treatment of multiple myeloma and mantle cell lymphoma. The deuterated version, this compound, is designed to improve the pharmacokinetic properties of the drug by replacing certain hydrogen atoms with deuterium, which can lead to a slower metabolic rate and potentially enhanced efficacy.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-Bortezomib-d5 involves several steps, starting from commercially available starting materials. The key steps include the formation of the boronic acid moiety and the incorporation of deuterium atoms. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the selective incorporation of deuterium.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired product quality. The production is carried out in compliance with Good Manufacturing Practices (GMP) to ensure the safety and efficacy of the final product.
化学反応の分析
Types of Reactions
(1R,2R)-Bortezomib-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the boronic acid moiety.
Substitution: The compound can undergo substitution reactions where certain functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of boronic esters, while reduction can yield boronic acids.
科学的研究の応用
(1R,2R)-Bortezomib-d5 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the effects of deuterium incorporation on chemical reactions and stability.
Biology: Employed in research to understand the role of proteasome inhibition in cellular processes.
Medicine: Investigated for its potential to improve the treatment of multiple myeloma and other cancers.
Industry: Utilized in the development of new pharmaceuticals with enhanced pharmacokinetic properties.
作用機序
The mechanism of action of (1R,2R)-Bortezomib-d5 involves the inhibition of the 26S proteasome, a protein complex responsible for degrading ubiquitinated proteins. By inhibiting this proteasome, the compound disrupts the regulated degradation of proteins, leading to the accumulation of misfolded proteins and inducing apoptosis in cancer cells. The molecular targets include the chymotrypsin-like activity of the proteasome, and the pathways involved are related to protein homeostasis and cell cycle regulation.
類似化合物との比較
Similar Compounds
Bortezomib: The non-deuterated form of the compound, used in the same therapeutic applications.
Carfilzomib: Another proteasome inhibitor with a different chemical structure.
Ixazomib: An oral proteasome inhibitor used in the treatment of multiple myeloma.
Uniqueness
(1R,2R)-Bortezomib-d5 is unique due to the incorporation of deuterium atoms, which can lead to improved pharmacokinetic properties such as increased metabolic stability and potentially enhanced therapeutic efficacy. This makes it a valuable compound for both research and clinical applications.
特性
分子式 |
C19H25BN4O4 |
|---|---|
分子量 |
389.3 g/mol |
IUPAC名 |
[(1R)-3-methyl-1-[[(2R)-3-(2,3,4,5,6-pentadeuteriophenyl)-2-(pyrazine-2-carbonylamino)propanoyl]amino]butyl]boronic acid |
InChI |
InChI=1S/C19H25BN4O4/c1-13(2)10-17(20(27)28)24-18(25)15(11-14-6-4-3-5-7-14)23-19(26)16-12-21-8-9-22-16/h3-9,12-13,15,17,27-28H,10-11H2,1-2H3,(H,23,26)(H,24,25)/t15-,17+/m1/s1/i3D,4D,5D,6D,7D |
InChIキー |
GXJABQQUPOEUTA-PXQLSCECSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@H](C(=O)N[C@H](B(O)O)CC(C)C)NC(=O)C2=NC=CN=C2)[2H])[2H] |
正規SMILES |
B(C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


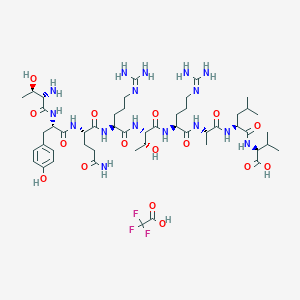
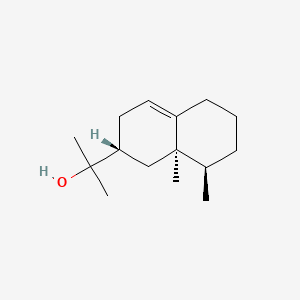


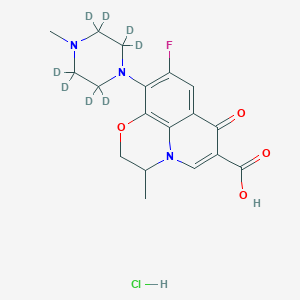
![(8R,9S,10R,13S,14S,17S)-4-chloro-16,16,17-trideuterio-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12423985.png)
